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Introduction
Remdesivir (marketed as Veklury) is a broad-spectrum antiviral medication that has garnered

significant attention for its activity against a range of RNA viruses.[1][2] Initially developed for

the treatment of Hepatitis C and subsequently studied for Ebola virus disease, its application

was expanded under Emergency Use Authorization for the treatment of COVID-19.[1][3]

Remdesivir is a nucleotide analog prodrug, specifically a single diastereomeric

monophosphoramidate.[4][5] This design facilitates intracellular delivery of its active metabolite.

[1][6] Upon entering the cell, it undergoes metabolic activation to form the active nucleoside

triphosphate, GS-443902.[4][7][8][9] This active form acts as an inhibitor of viral RNA-

dependent RNA polymerase, leading to termination of viral RNA synthesis.[1][6] This document

provides a comprehensive overview of the pharmacokinetics of remdesivir, detailing its

absorption, distribution, metabolism, and excretion (ADME) profile, supported by data from

clinical studies.

Absorption
Remdesivir is administered intravenously due to poor oral bioavailability.[10] Following

intravenous administration, the absolute bioavailability is considered 100%.[7] Peak plasma

concentrations of remdesivir are rapidly achieved.[11]
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Table 1: Pharmacokinetic Parameters of Remdesivir and its Major Metabolites Following a

Single 30-minute Intravenous Infusion

Parameter Remdesivir GS-704277 GS-441524

Tmax (hours) 0.67 - 0.68[11][12] 0.75[11][12] 1.51 - 2.00[11][12]

Cmax (ng/mL) 2229 (19.2% CV)[11] 246 (33.9% CV)[11] 145 (19.3% CV)[11]

AUCtau (ng*h/mL) 1585 (16.6% CV)[11] 462 (31.4% CV)[11] 2229 (18.4% CV)[11]

Ctrough (ng/mL) Not Detectable Not Detectable 69.2 (18.2% CV)[11]

CV: Coefficient of Variation

Distribution
Remdesivir exhibits moderate binding to human plasma proteins, with approximately 88-93.6%

being bound.[7][11] In contrast, its primary metabolites, GS-441524 and GS-704277, show

minimal protein binding at 2% and 1% respectively.[11][13] While the volume of distribution

data for remdesivir is not readily available, its distribution into tissues is expected to be limited

due to its instability.[13] However, the active metabolite accumulates within cells.[13] In non-

human primates, remdesivir has been shown to distribute to the testes, epididymis, eyes, and

brain.[14]

Metabolism
Remdesivir is a prodrug that requires intracellular metabolism to become pharmacologically

active.[11][15] The metabolic activation of remdesivir is a multi-step process that occurs within

the target cells.[8][9]

The key steps in the metabolic pathway are:

Hydrolysis: Remdesivir is first hydrolyzed by carboxylesterase 1 (CES1) and cathepsin A

(CatA) to form an alanine intermediate metabolite, GS-704277 (also referred to as MetX).[8]

[9]
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Monophosphate Formation: The intermediate metabolite GS-704277 is then further

hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the

monophosphate form of the nucleoside analog.[8][9]

Phosphorylation: The nucleoside monophosphate is subsequently phosphorylated by cellular

kinases to form the active nucleoside triphosphate, GS-443902.[4][11][14]

Dephosphorylation of the nucleoside monophosphate leads to the formation of the nucleoside

analog GS-441524, which is the major, but less active, circulating metabolite.[2][4]
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Intracellular metabolic activation pathway of Remdesivir.

Excretion
The elimination of remdesivir and its metabolites occurs through both renal and fecal routes.

[11] Approximately 74% of a dose is excreted in the urine, while 18% is recovered in the feces.
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[11] The primary form found in urine is the metabolite GS-441524, accounting for 49% of the

administered dose, while about 10% is excreted as unchanged remdesivir.[11]

Table 2: Elimination Half-life of Remdesivir and its Metabolites

Compound Elimination Half-life

Remdesivir ~1 hour[11]

GS-704277 ~1.3 hours[11]

GS-441524 ~27 hours[11]

The clearance of GS-441524 is dependent on the estimated glomerular filtration rate (eGFR).

[16][17]

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase I clinical trials

involving healthy subjects, as well as studies in hospitalized patients.[4][17]

Phase I Single and Multiple Ascending Dose Study in
Healthy Volunteers[4][18]

Study Design: A randomized, blinded, placebo-controlled study.

Participants: Healthy male and non-pregnant, non-lactating female volunteers, aged 18 to 55

years.[18]

Dosing:

Single Ascending Dose: Single intravenous infusions of remdesivir solution over 2 hours at

doses of 3 mg, 10 mg, 30 mg, 75 mg, 150 mg, and 225 mg.[4][19]

Multiple Dose: Once-daily intravenous infusions of 150 mg remdesivir over 1 hour for 7 or

14 days.[4][19]
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Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to

determine the plasma concentrations of remdesivir and its metabolites, GS-704277 and GS-

441524. Urine samples were also collected to assess renal clearance.

Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites

were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method.

Study Design

Pharmacokinetic Analysis

Recruitment Randomization Dosing

Serial Blood Sampling

Urine Collection

LC-MS/MS Analysis Pharmacokinetic Modeling

Click to download full resolution via product page

General workflow for a clinical pharmacokinetic study.

Pharmacokinetic Study in Hospitalized COVID-19
Patients[17]

Study Design: A prospective, observational pharmacokinetic study.

Participants: Non-critically ill hospitalized COVID-19 patients with hypoxemia.

Dosing: Standard clinical dosing regimen for remdesivir (e.g., 200 mg loading dose on day 1,

followed by 100 mg daily).

Pharmacokinetic Sampling: Plasma samples were collected on the first day of therapy to

measure the concentrations of remdesivir and GS-441524.

Data Analysis: A nonlinear mixed-effects model was developed to describe the population

pharmacokinetics and identify covariates that explain variability.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1223934?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Remdesivir exhibits a pharmacokinetic profile characterized by rapid clearance of the parent

drug and the formation of a major, longer-lasting circulating metabolite, GS-441524. Its

intracellular conversion to the active triphosphate form, GS-443902, is crucial for its antiviral

activity. The intravenous route of administration is necessary due to its poor oral bioavailability.

Pharmacokinetic studies in both healthy volunteers and patient populations have provided

essential data to support the established dosing regimens. Further research into the tissue

distribution and intracellular concentrations of the active metabolite will continue to refine our

understanding of remdesivir's clinical pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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